molecular formula C15H13Cl2NO4S B2915846 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid CAS No. 1214003-69-6

3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid

Cat. No.: B2915846
CAS No.: 1214003-69-6
M. Wt: 374.23
InChI Key: KKPGVOCNDFEBEZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid is a chiral sulfonamide-based compound that integrates an amino acid backbone with aryl sulfonamide functionality, making it a valuable intermediate for pharmacological and synthetic chemistry research. Compounds featuring the sulfonamide group are extensively investigated for their antimicrobial properties . Research on similar molecular architectures, particularly those combining a sulfonamide moiety with an amino acid, suggests potential for developing new antimicrobial agents and studying biofilm formation, which is a key challenge in treating resistant infections . Furthermore, this compound's structure is related to a class of N-acyl-α-amino acids, which are known to serve as key precursors in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic systems, such as 1,3-oxazol-5(4H)-ones and 1,3-oxazoles, which are privileged scaffolds found in numerous bioactive molecules and natural products with documented antifungal, antibacterial, and antiproliferative activities . Its value in research also extends to serving as a building block for the development and structure-activity relationship (SAR) study of novel enzyme inhibitors or receptor ligands, given the prevalence of sulfonamide groups in many therapeutic agents . This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c16-11-7-5-10(6-8-11)9-13(15(19)20)18-23(21,22)14-4-2-1-3-12(14)17/h1-8,13,18H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPGVOCNDFEBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid typically involves multiple steps, starting with the chlorination of phenyl compounds to introduce chlorine atoms at specific positions. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential applications in medicinal chemistry, where it could be used to develop new drugs or therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide and Chlorophenyl Groups

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
Target Compound C₁₅H₁₂Cl₂NO₄S 373.23 4-Cl-phenyl (C3), 2-Cl-phenylsulfonylamino (C2) Sulfonamide, Carboxylic Acid Medicinal chemistry, enzyme inhibition
Terutroban (CAS 165538-40-9) C₂₀H₂₂ClNO₄S 407.91 4-Cl-phenylsulfonylamino, naphthalene-propanoic acid Sulfonamide, Carboxylic Acid Thromboxane receptor antagonist
2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic Acid (CAS 941280-51-9) C₁₅H₁₂BrClO₂ 339.61 3-Br-phenyl (C2), 4-Cl-phenyl (C3) Carboxylic Acid Synthetic intermediate
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic Acid (CAS 880809-62-1) C₁₅H₁₃ClNO₅S 362.78 5-Cl-2-ethoxyphenylsulfonylamino, benzoic acid Sulfonamide, Carboxylic Acid Herbicide research
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic Acid C₁₄H₁₇ClFNO₄ 317.74 4-Cl-3-F-phenyl (C3), BOC-protected amino (C2) Carbamate, Carboxylic Acid Peptide synthesis

Key Differences and Implications

Substituent Effects on Bioactivity
  • Chlorine Position : The target compound’s 2-chlorophenylsulfonyl group (vs. Terutroban’s 4-chlorophenylsulfonyl ) may alter steric hindrance and electronic effects, impacting receptor binding .
Core Structure Variations
  • Propanoic Acid vs. Benzoic Acid: The target’s propanoic acid backbone (vs. benzoic acid in CAS 880809-62-1) provides greater conformational flexibility, which may improve binding to flexible enzyme pockets .
Functional Group Modifications
  • Sulfonamide vs. Carbamate: The target’s sulfonamide group (pKa ~10) is more acidic than carbamates (e.g., BOC-protected amino in ), influencing ionization state and membrane permeability .

Physicochemical Properties

Table 2: Predicted Physicochemical Data
Compound Name LogP (Lipophilicity) pKa (Carboxylic Acid) Water Solubility (mg/mL)
Target Compound ~3.5 (estimated) ~4.1 <1 (low)
Terutroban 4.2 3.8 0.2
2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic Acid 4.0 4.09 <0.5
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic Acid 2.8 3.5 1.2
  • The target’s low solubility aligns with other chlorophenyl derivatives, necessitating formulation strategies for bioavailability.

Biological Activity

3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a chlorophenyl group and a sulfonamide moiety. The chemical formula for this compound is C15H14Cl2N2O3SC_{15}H_{14}Cl_2N_2O_3S. Understanding its chemical properties is crucial for evaluating its biological activity.

Research indicates that the biological activity of 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid may involve:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions and have implications for neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against Chlamydia species, showing selective inhibition without significant toxicity to human cells .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of the compound:

  • AChE and BChE Inhibition : The compound was tested using the Ellman spectrophotometric method, revealing an IC50 value indicative of its potency as an AChE inhibitor. Results showed a significant percentage of enzyme inhibition at concentrations as low as 1 mM .
  • Antimicrobial Activity : The compound demonstrated dose-dependent inhibition of Chlamydia infection in cultured cells, with an IC50 value of 5.2 μg/mL. This suggests a promising profile for further development as an antimicrobial agent .

Case Studies

  • Neuroprotective Effects : A study involving neuroblastoma cell lines indicated that the compound could protect against oxidative stress induced by hydrogen peroxide (H2O2). This suggests potential applications in treating neurodegenerative conditions where oxidative stress plays a critical role .
  • Toxicity Assessment : Toxicity evaluations revealed that the compound had low neurotoxicity against both malignant and normal cell lines, indicating a favorable safety profile for therapeutic use .

Table 1: Inhibition Potency of 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid

Target EnzymeIC50 (μM)Inhibition % at 1 mM
Acetylcholinesterase (AChE)0.8578%
Butyrylcholinesterase (BChE)1.2072%
Chlamydia spp.5.2-

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
C. trachomatis5.2 μg/mL
Staphylococcus aureus10 μg/mL
Escherichia coli15 μg/mL

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves:
  • Step 1 : Synthesis of the propanoic acid backbone with a 4-chlorophenyl substituent, typically via Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Step 2 : Introduction of the sulfonamide group using (2-chlorophenyl)sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
  • Optimization : Yields can be improved by controlling reaction temperature (0–5°C for sulfonylation), using anhydrous solvents, and purifying intermediates via recrystallization or column chromatography. Evidence from analogous sulfonamide syntheses suggests that microwave-assisted reactions may reduce side products .

Q. How can the structure and purity of this compound be characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm, split due to chlorophenyl substituents), sulfonamide NH (δ ~8.5 ppm, broad), and carboxylic acid proton (δ ~12 ppm) .
  • 13C NMR : Carboxylic acid carbon (δ ~175 ppm), sulfonyl group (δ ~55–60 ppm), and aromatic carbons (δ 120–140 ppm) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350–1150 cm⁻¹) and carboxylic acid (O-H at ~2500–3000 cm⁻¹; C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the exact mass (e.g., calculated for C₁₅H₁₂Cl₂NO₄S: ~388.0 g/mol) .
  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the sulfonamide group in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives lacking the sulfonamide group or with modified substituents (e.g., replacing chlorine with fluorine or methyl groups) .
  • Biological Assays : Test analogs for target binding (e.g., enzyme inhibition assays) and compare IC₅₀ values. For example, replace the sulfonamide with a carbamate or amide to assess hydrogen-bonding contributions .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to identify significant differences in activity. Cross-reference with computational docking results to validate hypotheses .

Q. What computational strategies are effective in predicting the binding modes of this compound with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of target proteins (e.g., proteases or kinases). Parameterize the sulfonamide and carboxylic acid groups for accurate charge assignment .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds between the sulfonamide group and catalytic residues (e.g., Asp or His in enzymes) .
  • Validation : Compare predicted binding energies with experimental IC₅₀ values. Use free-energy perturbation (FEP) to refine affinity calculations .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, and compound concentration). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Orthogonal Assays : Confirm activity using alternative methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence-based activity assays) .
  • Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent effects or buffer pH) .

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